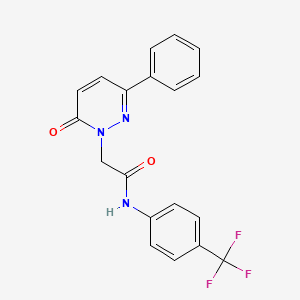

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(6-oxo-3-phenylpyridazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2/c20-19(21,22)14-6-8-15(9-7-14)23-17(26)12-25-18(27)11-10-16(24-25)13-4-2-1-3-5-13/h1-11H,12H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAMAWDJTAMTEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Acetamide Formation: The acetamide moiety can be introduced through an amidation reaction using acetic anhydride or acetyl chloride.

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridazinone moieties.

Reduction: Reduction reactions could target the carbonyl groups within the compound.

Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Research indicates that derivatives of pyridazinone structures often exhibit significant biological activities, including:

- Anticancer Activity : Compounds similar to this one have shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated that pyridazinone derivatives can induce apoptosis in melanoma cells and inhibit tumor growth in xenograft models .

- Antimicrobial Properties : Research has indicated that these compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) tests have shown effective results against pathogens like Staphylococcus aureus and Escherichia coli with low MIC values .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, targeting specific enzymes involved in metabolic pathways. This mechanism is crucial for developing drugs that can modulate biochemical processes associated with diseases.

Receptor Modulation

Research suggests that the compound can interact with various cellular receptors, potentially altering signaling pathways involved in cellular responses. This property makes it a candidate for drug development aimed at treating conditions such as inflammation and metabolic disorders.

Anticancer Studies

A notable study investigated the anticancer effects of pyridazinone derivatives, including this compound, demonstrating significant cytotoxicity against several cancer cell lines. The study reported submicromolar IC50 values, indicating potent activity.

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of this compound were tested against a panel of bacterial strains. Results indicated that certain derivatives exhibited strong antibacterial effects, with MIC values as low as 1.99 μM against Staphylococcus aureus, highlighting their potential as new antimicrobial agents .

Industrial Applications

The compound's unique chemical structure allows it to be utilized in various industrial applications:

- Material Science : Due to its stability and reactivity, it may serve as a precursor for synthesizing novel materials with specific properties.

- Catalysis : Its ability to participate in chemical reactions makes it a potential candidate for use as a catalyst in organic synthesis processes.

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

The compound’s structural uniqueness lies in its substituents. Key analogs and their differences are summarized below:

*Calculated based on molecular formula C₁₉H₁₄F₃N₃O₂.

Biological Activity

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. Its unique structure, featuring a pyridazinone core, a phenyl group, and a trifluoromethyl-substituted phenyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been studied for its ability to combat various bacterial infections, making it a candidate for further exploration in the development of new antimicrobial agents. The mechanism of action typically involves interactions with molecular targets such as enzymes and receptors, which lead to alterations in cellular signaling pathways.

Anticancer Potential

In addition to its antimicrobial properties, 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has shown promise in anticancer research . Studies have indicated that compounds with similar structural features may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory effects . In vitro studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group is believed to enhance lipophilicity and improve binding affinity to biological targets. A comparative analysis with similar compounds highlights the importance of specific substitutions on the phenyl rings and their impact on biological activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide | Pyridazinone core with trifluoromethyl substitution | Antimicrobial, anticancer, anti-inflammatory |

| N-(4-butylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide | Similar pyridazinone core without trifluoromethyl | Antimicrobial |

| N-(4-pyridyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide | Contains a pyridyl group | Potential anticancer |

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various pyridazinone derivatives, including 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential application in treating bacterial infections.

Study 2: Anticancer Mechanism Exploration

In another study focusing on anticancer properties, researchers found that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The findings suggest that it may serve as a lead compound for developing new anticancer therapies targeting specific signaling pathways involved in tumorigenesis .

Study 3: Anti-inflammatory Pathway Modulation

Further investigations into its anti-inflammatory effects revealed that 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide significantly reduced pro-inflammatory cytokine production in macrophage cultures. This suggests its potential utility in managing inflammatory diseases.

Q & A

Basic: What are the recommended analytical techniques for confirming the purity and identity of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide?

To confirm identity and purity, researchers should use a combination of:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural elucidation of the pyridazinone core, acetamide linkage, and trifluoromethylphenyl group. Proton and carbon-13 NMR can resolve substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing isomers .

- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O) and amide bonds .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays) and monitors reaction progress .

Basic: What synthetic strategies are commonly employed for this compound, and what are critical reaction parameters?

Synthesis typically involves multi-step organic reactions:

- Core Formation : Condensation of phenylpyridazinone precursors with acetamide derivatives under reflux conditions (e.g., THF or DMF as solvents) .

- Critical Parameters :

- Temperature : Maintain 80–100°C for amide bond formation to avoid side reactions .

- Catalysts : Use coupling agents like EDCI/HOBt for efficient acetamide linkage .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can researchers resolve discrepancies in reported biological activity data (e.g., IC50 variability) across studies?

Contradictions in activity data (e.g., anticancer assays) may arise from:

- Assay Conditions : Variations in cell lines, incubation times, or serum content. Standardize protocols using guidelines like NIH/NCATS recommendations .

- Compound Stability : Assess degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC to confirm integrity .

- Target Selectivity : Perform kinase profiling or proteomics to identify off-target interactions that may skew results .

- Statistical Validation : Use replicates (n ≥ 3) and report confidence intervals to minimize false positives .

Advanced: What computational methods are suitable for predicting the binding mode of this compound to biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on the pyridazinone core and trifluoromethylphenyl group as key pharmacophores .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess binding stability (50–100 ns trajectories) and identify critical residue interactions .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors/donors .

Basic: What structural analogs of this compound have been studied, and how do their activities compare?

Key analogs include:

| Compound | Structural Variation | Activity Comparison |

|---|---|---|

| N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide | Morpholine substitution | Enhanced solubility but reduced kinase inhibition |

| 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide | Chlorine substituent | Higher metabolic stability but lower bioavailability |

| Ethyl 2-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino | Ethyl ester group | Improved membrane permeability but weaker target affinity |

Advanced: How can reaction yields be optimized for large-scale synthesis without compromising purity?

- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., temperature, solvent ratio, catalyst loading) .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side products .

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .

- Scale-Up Considerations : Maintain shear stress and mixing efficiency comparable to small-scale batches .

Basic: What preliminary biological screening assays are recommended for this compound?

- Cytotoxicity : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR, BRAF) .

- Solubility and LogP : Shake-flask method to determine hydrophobicity and guide formulation .

Advanced: What strategies mitigate metabolic instability of the trifluoromethylphenyl group in vivo?

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphonates) to mask the trifluoromethyl moiety .

- Isotopic Labeling : Use deuterium at labile positions to slow CYP450-mediated degradation .

- Co-Administration : Pair with CYP inhibitors (e.g., ketoconazole) in preclinical models to extend half-life .

Basic: How does the electron-withdrawing trifluoromethyl group influence reactivity in derivatization reactions?

- Directing Effects : The -CF3 group deactivates the phenyl ring, favoring electrophilic substitution at the meta position .

- Stability : Enhances resistance to oxidative degradation but may reduce nucleophilic attack on the acetamide carbonyl .

Advanced: What mechanistic studies are needed to elucidate its mode of action in apoptosis induction?

- Western Blotting : Analyze caspase-3/7 activation and PARP cleavage in treated cells .

- Transcriptomics : RNA-seq to identify dysregulated apoptotic pathways (e.g., Bcl-2 family) .

- CRISPR Knockout : Validate target involvement by deleting candidate genes (e.g., p53, Bax) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.